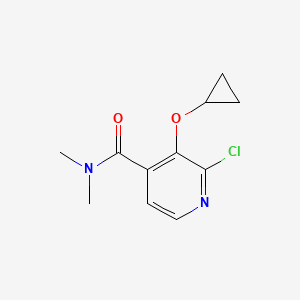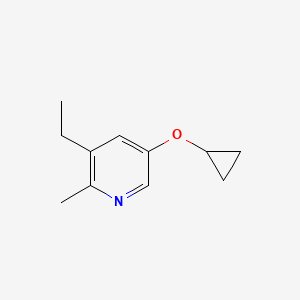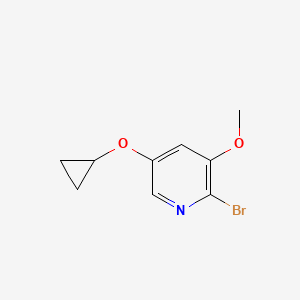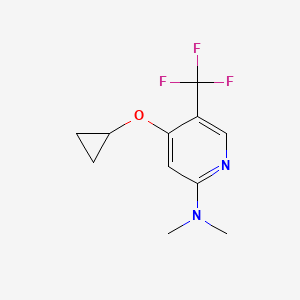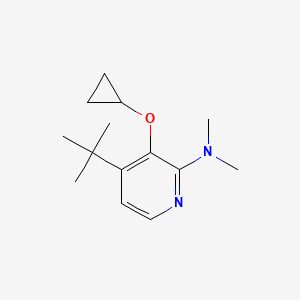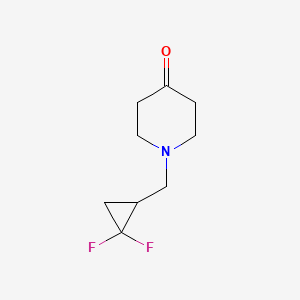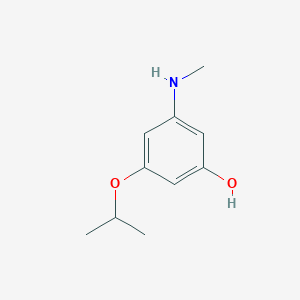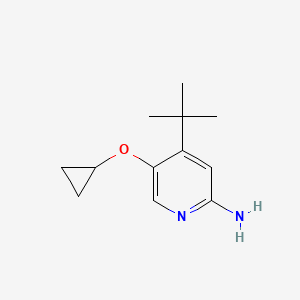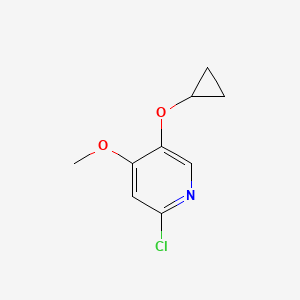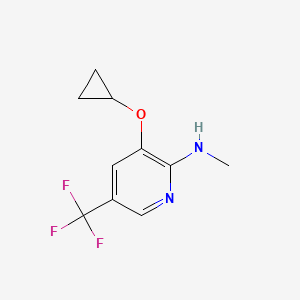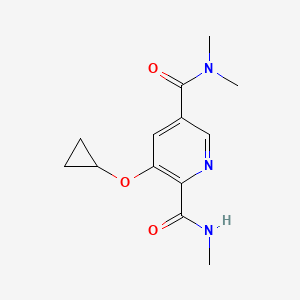
3-Cyclopropoxy-N2,N5,N5-trimethylpyridine-2,5-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclopropoxy-N2,N5,N5-trimethylpyridine-2,5-dicarboxamide is a chemical compound with the molecular formula C13H17N3O3 and a molecular weight of 263.295 g/mol . It is characterized by the presence of a cyclopropoxy group attached to a pyridine ring, along with two carboxamide groups and three methyl groups.
Analyse Des Réactions Chimiques
3-Cyclopropoxy-N2,N5,N5-trimethylpyridine-2,5-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering the functional groups.
Substitution: The compound can participate in substitution reactions, where one or more functional groups are replaced by other groups.
Common reagents and conditions used in these reactions would depend on the desired transformation. Major products formed from these reactions would vary based on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biological targets.
Medicine: The compound could be investigated for its potential therapeutic properties and use in drug development.
Industry: It may find applications in the development of new materials or as a reagent in industrial processes.
Mécanisme D'action
The mechanism of action of 3-Cyclopropoxy-N2,N5,N5-trimethylpyridine-2,5-dicarboxamide involves its interaction with specific molecular targets and pathways. . Further research is needed to elucidate the detailed mechanism by which the compound exerts its effects.
Comparaison Avec Des Composés Similaires
3-Cyclopropoxy-N2,N5,N5-trimethylpyridine-2,5-dicarboxamide can be compared with other similar compounds, such as:
3-Cyclopropoxy-N2,N2,N5-trimethylpyridine-2,5-dicarboxamide: This compound has a similar structure but differs in the substitution pattern on the pyridine ring.
3-Cyclopropoxy-N2,N5,N5-tetramethylpyridine-2,5-dicarboxamide: This compound has an additional methyl group compared to this compound.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the cyclopropoxy group, which may confer distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C13H17N3O3 |
|---|---|
Poids moléculaire |
263.29 g/mol |
Nom IUPAC |
3-cyclopropyloxy-2-N,5-N,5-N-trimethylpyridine-2,5-dicarboxamide |
InChI |
InChI=1S/C13H17N3O3/c1-14-12(17)11-10(19-9-4-5-9)6-8(7-15-11)13(18)16(2)3/h6-7,9H,4-5H2,1-3H3,(H,14,17) |
Clé InChI |
ZYBPEEAYTQGSDO-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)C1=C(C=C(C=N1)C(=O)N(C)C)OC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


